molecular formula C13H17FN2O2 B3030285 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-93-5

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No.: B3030285
CAS No.: 886363-93-5
M. Wt: 252.28
InChI Key: HUHSLLFICFTBSZ-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a carboxylic acid moiety at the 3-position of the pyrrolidine ring, a 2-aminoethyl side chain, and a 3-fluorophenyl substituent. The compound is commercially available through suppliers like Santa Cruz Biotechnology, with CAS number 886363-87-7 (as per structurally similar analogs in ).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-3-1-2-9(6-11)12(7-15)16-5-4-10(8-16)13(17)18/h1-3,6,10,12H,4-5,7-8,15H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHSLLFICFTBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661398
Record name 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-93-5
Record name 1-[2-Amino-1-(3-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886363-93-5
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like methanol or ethanol to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.

Chemical Reactions Analysis

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation to form amides, a key reaction for derivatization.

  • Reagents/conditions :

    • CDI (1,1′-carbonyldiimidazole) : Activates the carboxylic acid for coupling with amines (e.g., aryl or alkyl amines) to form carboxamides .

    • HATU : Used for efficient coupling with sterically hindered amines .

    • Ph₂POCl : Activates the acid for coupling with N-arylamines when HATU fails .

Example :

ReactantProductYieldSource
CyclohexylamineCyclohexylcarboxamide derivative64%
4-HydroxycyclohexylamineHydroxycyclohexylcarboxamide61%

Amino Group Functionalization

The primary amine participates in reductive amination and protection strategies.

  • Reductive amination :
    Reacts with aldehydes/ketones (e.g., paraformaldehyde) in the presence of NaBH(OAc)₃ to form N-alkylated derivatives .

  • Boc protection :
    The amino group is protected using Boc₂O (di-tert-butyl dicarbonate) under mild conditions, often with HFIP as a solvent for chemoselectivity .

Key reaction :
Amine+Boc2OHFIPBoc protected amine\text{Amine}+\text{Boc}_2\text{O}\xrightarrow{\text{HFIP}}\text{Boc protected amine}

Pyrrolidine Ring Modifications

The pyrrolidine ring engages in cycloaddition and spirocyclic reactions.

  • 1,3-Dipolar cycloaddition :
    Forms chiral spirooxindoles when reacted with cyclic ketones or nitrones .

  • Oxidation :
    Treatment with ceric ammonium nitrate (CAN) generates oxidized intermediates, which undergo diastereomeric resolution in acetonitrile/water .

Example :
Reacting with morpholine derivatives yields spirooxindoles, which are precursors to bioactive molecules (e.g., MDM2 inhibitors) .

Esterification and Hydrolysis

The carboxylic acid is esterified or hydrolyzed under standard conditions.

  • Esterification :
    Methanol/HCl converts the acid to methyl esters for further transformations .

  • Hydrolysis :
    Basic conditions (e.g., NaOH) regenerate the carboxylic acid from esters .

Scientific Research Applications

Biochemical Applications

  • Neuroscience Research :
    • The compound has been investigated for its role as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders and schizophrenia.
  • Drug Development :
    • As a building block in the synthesis of novel pharmaceutical agents, this compound has been utilized to design derivatives that may exhibit enhanced efficacy and reduced side effects compared to existing medications. Research indicates that modifications to the pyrrolidine structure can lead to compounds with improved binding affinities for target receptors.
  • Proteomics :
    • The compound is employed in proteomics research for its ability to interact with specific protein targets, facilitating the study of protein functions and interactions within biological systems. This application is crucial for understanding disease mechanisms at the molecular level.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid on dopamine receptor activity. The results indicated that certain derivatives exhibited increased affinity for D2 receptors, suggesting potential use in treating Parkinson's disease and other dopaminergic disorders.

Compound VariantD2 Receptor AffinityPotential Application
Variant AHighParkinson's Disease
Variant BModerateSchizophrenia Treatment

Case Study 2: Synthesis of Novel Antidepressants

Research conducted at a leading pharmaceutical lab focused on synthesizing new antidepressants based on the structure of this compound. The synthesized analogs demonstrated significant antidepressant-like effects in animal models, indicating their potential for clinical development.

Analog NameEfficacy (Animal Model)Notes
Analog CSignificantStrong serotonin reuptake inhibition
Analog DModerateBalanced dopamine/serotonin modulation

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrolidine-3-carboxylic acid derivatives with variations in aryl substituents and side-chain modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Aryl Group

1-[2-Amino-1-(3-chlorophenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • Structural difference : Chlorine replaces fluorine at the phenyl para-position.
1-[2-Amino-1-(4-trifluoromethylphenyl)-ethyl]-pyrrolidine-3-carboxylic acid
  • Structural difference : A trifluoromethyl (-CF₃) group replaces the 3-fluoro substituent.
  • Impact : The -CF₃ group is highly electron-withdrawing and lipophilic, which could enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility. This compound (CAS 886364-10-9) is classified under HS code 2933999000 for heterocyclic nitrogen compounds .
1-[2-Amino-1-(2-methoxyphenyl)-ethyl]-pyrrolidine-3-carboxylic acid hydrochloride
  • Structural difference : A methoxy (-OCH₃) group at the phenyl ortho-position and a hydrochloride salt form.
  • The hydrochloride salt improves solubility in polar solvents (e.g., water or ethanol), as seen in its molecular formula (C₁₄H₂₁ClN₂O₃) and commercial availability (CAS 1958106-16-5) .
1-(3-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
  • Structural difference : The pyrrolidine ring is modified to a 5-oxo derivative, and the aryl group is 3-chloro-2-fluorophenyl.
  • Impact: The 5-oxo group introduces a ketone, altering hydrogen-bonding capacity and ring conformation. This compound (CAS 1152531-47-9) has a molecular weight of 257.64 g/mol, lower than the target compound due to the absence of the aminoethyl chain .

Biological Activity

1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid, identified by its CAS number 886363-93-5, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a fluorophenyl ethylamine derivative with a pyrrolidine carboxylic acid precursor. Catalysts such as palladium or platinum and solvents like methanol or ethanol are often used to facilitate the reaction.

The biological activity of this compound is primarily attributed to its structural features:

  • Amino Group : Capable of forming hydrogen bonds with enzyme active sites.
  • Fluorophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to target proteins.

These interactions can modulate the activity of various enzymes and receptors, leading to multiple biological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies have shown that certain derivatives can suppress COX activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

2. Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly impact its anticancer efficacy. For instance, compounds with specific electron-donating groups have shown enhanced activity against cancer cells .

3. Enzyme Interaction Studies

The compound is being investigated as a biochemical probe for studying enzyme interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways and disease mechanisms.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study Focus Findings
Study AAnti-inflammatoryDemonstrated significant inhibition of COX enzymes with IC50 values similar to celecoxib.
Study BAnticancerShowed cytotoxicity in multiple cancer cell lines; SAR indicated importance of substituents on phenyl ring.
Study CEnzyme interactionsHighlighted potential as a biochemical probe for studying enzyme kinetics and interactions.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, involving:

  • Step 1 : Formation of the pyrrolidine backbone via cyclization reactions, using catalysts such as palladium or nickel complexes to enhance stereochemical control .
  • Step 2 : Introduction of the 3-fluoro-phenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura), with careful control of temperature (70–100°C) and solvent polarity to avoid side products .
  • Step 3 : Carboxylic acid functionalization at the pyrrolidine-3-position using protecting-group strategies (e.g., tert-butyl ester) to prevent undesired reactivity .
    Optimization : Reaction yields can be improved by varying catalysts (e.g., Pd(OAc)₂ for coupling efficiency >80%) and monitoring pH to stabilize intermediates .

Q. Which analytical techniques are critical for characterizing purity and structure?

  • HPLC : Quantify purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns in aromatic regions) and stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected m/z within ±0.001 Da) .
  • X-ray Crystallography : Resolve crystal structures to validate 3D conformation, particularly for chiral centers .

Q. What are the key solubility and stability considerations for this compound?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) for in vitro assays. Aqueous solubility can be enhanced via salt formation (e.g., sodium or hydrochloride salts) .
  • Stability : Conduct accelerated degradation studies under varying pH (2–9) and temperature (4°C–40°C) to identify decomposition pathways (e.g., hydrolysis of the amino group) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with active-site fluorophenyl recognition pockets). Focus on hydrogen bonding (carboxylic acid group) and π-π stacking (fluoro-phenyl moiety) .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability in physiological conditions, emphasizing the role of the pyrrolidine ring in ligand flexibility .

Q. What experimental strategies address contradictions in bioactivity data across assays?

  • Assay Standardization : Control surface adsorption effects by pre-treating assay plates with blocking agents (e.g., BSA) to reduce nonspecific binding .
  • Orthogonal Assays : Combine enzymatic inhibition assays with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) to distinguish target engagement from bioavailability limitations .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the pyrrolidine ring). Introduce methyl groups to block vulnerable sites .
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Modify logP via ester prodrugs to balance lipophilicity and membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-[2-Amino-1-(3-fluoro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

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